((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol

Catalog No.
S12274511
CAS No.
M.F
C18H27NO3
M. Wt
305.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-pheny...

Product Name

((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol

IUPAC Name

[(2S,3S,5R,7S,9S)-3,4-dimethyl-2-phenyl-9-propan-2-yl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl]methanol

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

InChI

InChI=1S/C18H27NO3/c1-12(2)16-10-15(11-20)21-18(16)19(4)13(3)17(22-18)14-8-6-5-7-9-14/h5-9,12-13,15-17,20H,10-11H2,1-4H3/t13-,15-,16-,17+,18-/m0/s1

InChI Key

SNUBXWZAKGSKIF-FUJDEKNSSA-N

Canonical SMILES

CC1C(OC2(N1C)C(CC(O2)CO)C(C)C)C3=CC=CC=C3

Isomeric SMILES

C[C@H]1[C@@H](O[C@]2(N1C)[C@@H](C[C@H](O2)CO)C(C)C)C3=CC=CC=C3

The compound ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol is a complex organic molecule characterized by a unique spirocyclic structure. This compound features several functional groups, including isopropyl, dimethyl, and phenyl groups, along with a dioxa and azaspiro framework. Its molecular formula is C20H29N1O3C_{20}H_{29}N_{1}O_{3}, and it has a molecular weight of approximately 345.46 g/mol.

The stereochemistry of this compound is notable for its specific configuration at multiple chiral centers, contributing to its potential biological activity. The presence of the spirocyclic structure may enhance its interaction with biological targets compared to linear or less complex molecules.

The chemical reactivity of this compound can be attributed to its functional groups. The hydroxyl group in the methanol moiety can participate in hydrogen bonding and nucleophilic reactions. Additionally, the presence of the azaspiro structure allows for potential ring-opening reactions under acidic or basic conditions.

Reactions involving this compound typically include:

  • Esterification, where the hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic substitutions, particularly at the nitrogen atom in the azaspiro moiety.
  • Oxidation reactions, where the alcohol can be converted to ketones or aldehydes.

The synthesis of ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol generally involves several key steps:

  • Formation of the spirocyclic core: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of substituents: The isopropyl and phenyl groups can be introduced via alkylation and arylation reactions.
  • Final modifications: The hydroxymethyl group can be added using reduction techniques or through direct functionalization of existing functional groups.

Optimization of reaction conditions such as temperature, solvent choice, and catalysts is crucial for maximizing yield and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infections or cancer.
  • Chemical intermediates: Its unique structure can be utilized in synthesizing other complex organic molecules.
  • Material science: The spirocyclic nature may lend itself to applications in developing novel materials with specific mechanical properties.

Interaction studies are essential for understanding how this compound interacts with biological targets. Preliminary studies could involve:

  • Binding affinity assessments: Determining how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Evaluating its efficacy against various pathogens or cancer cell lines.
  • Molecular docking studies: Using computational methods to predict how the compound fits into active sites of target proteins.

These studies will help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol, which allows for a comparative analysis:

Compound NameMolecular FormulaKey Features
1-Oxa-4-azaspiro[4.4]nonaneC15H21NOC_{15}H_{21}NOSimpler structure without phenyl and isopropyl substituents
(Z)-N-benzyl-1-(2S-trans)C25H32N2O3C_{25}H_{32}N_{2}O_{3}Contains benzyl group; more complex due to additional nitrogen
9-IsopropylphenanthreneC20H24C_{20}H_{24}Lacks dioxa functionality; primarily hydrophobic

Uniqueness

The uniqueness of ((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol lies in its intricate balance of hydrophilic (due to hydroxymethyl and dioxa components) and hydrophobic (isopropyl and phenyl groups) characteristics. This balance may enhance its solubility profile and biological interactions compared to simpler compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

305.19909372 g/mol

Monoisotopic Mass

305.19909372 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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